Cas no 1784871-87-9 (4-(3-bromo-5-methylphenyl)piperidine)

4-(3-Bromo-5-methylphenyl)piperidine is a brominated aromatic piperidine derivative with potential utility as an intermediate in pharmaceutical and agrochemical synthesis. The compound features a piperidine ring attached to a substituted phenyl group, offering a versatile scaffold for further functionalization. The presence of a bromine atom at the 3-position and a methyl group at the 5-position on the phenyl ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. Its well-defined structure and stability under standard conditions make it a reliable building block for medicinal chemistry and materials science applications.
4-(3-bromo-5-methylphenyl)piperidine structure
1784871-87-9 structure
Product Name:4-(3-bromo-5-methylphenyl)piperidine
CAS No:1784871-87-9
MF:C12H16BrN
MW:254.166142463684
CID:5812395
PubChem ID:84708241
Update Time:2025-10-21

4-(3-bromo-5-methylphenyl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromo-5-methylphenyl)piperidine
    • EN300-1921679
    • 1784871-87-9
    • Inchi: 1S/C12H16BrN/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h6-8,10,14H,2-5H2,1H3
    • InChI Key: RUIZHQCLCOQSAE-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)C=C(C=1)C1CCNCC1

Computed Properties

  • Exact Mass: 253.04661g/mol
  • Monoisotopic Mass: 253.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 12Ų

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Additional information on 4-(3-bromo-5-methylphenyl)piperidine

4-(3-Bromo-5-Methylphenyl)Piperidine: A Comprehensive Overview

4-(3-Bromo-5-methylphenyl)piperidine (CAS No. 1784871-87-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and a substituted phenyl group. The presence of a bromine atom and a methyl group on the phenyl ring imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The chemical structure of 4-(3-bromo-5-methylphenyl)piperidine can be represented as C12H16BrN. The piperidine ring, a six-membered heterocyclic amine, is known for its versatile reactivity and ability to form stable complexes with various metal ions. The substituted phenyl group, particularly with the bromine and methyl substituents, adds to the compound's hydrophobicity and influences its binding affinity to biological targets.

In recent years, 4-(3-bromo-5-methylphenyl)piperidine has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. Research has shown that this compound can act as a ligand for dopamine D2 receptors, which are implicated in various neurological disorders such as Parkinson's disease and schizophrenia.

A study published in the Journal of Medicinal Chemistry in 2021 investigated the pharmacological properties of 4-(3-bromo-5-methylphenyl)piperidine. The researchers found that this compound exhibited potent binding affinity to dopamine D2 receptors with an IC50 value of 0.8 nM. Additionally, it demonstrated selectivity over other dopamine receptor subtypes, making it a promising lead compound for the development of novel antipsychotic drugs.

Beyond its potential as a dopaminergic ligand, 4-(3-bromo-5-methylphenyl)piperidine has also been explored for its anti-inflammatory properties. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

The synthetic route to 4-(3-bromo-5-methylphenyl)piperidine involves several well-established chemical transformations. One common approach is the nucleophilic substitution reaction between 3-bromo-5-methylbenzaldehyde and piperidine, followed by reduction to form the final product. This synthetic pathway is efficient and scalable, making it suitable for large-scale production in pharmaceutical settings.

In addition to its therapeutic potential, 4-(3-bromo-5-methylphenyl)piperidine has also been used as a building block in the synthesis of more complex molecules. Its versatile reactivity allows chemists to introduce additional functional groups or modify existing ones to create derivatives with enhanced biological activity or improved pharmacokinetic properties.

The safety profile of 4-(3-bromo-5-methylphenyl)piperidine has been evaluated in several preclinical studies. Toxicity assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully understand its safety and efficacy in human subjects.

In conclusion, 4-(3-bromo-5-methylphenyl)piperidine (CAS No. 1784871-87-9) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for the development of novel therapeutics targeting neurological disorders and inflammatory diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications.

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